molecular formula C27H24ClFN4O4 B2436211 N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-85-9

N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2436211
CAS No.: 866014-85-9
M. Wt: 522.96
InChI Key: NYTISXHKROVVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C27H24ClFN4O4 and its molecular weight is 522.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Research on quinolone and quinazolinone derivatives has demonstrated significant potential in developing new antibacterial agents. For instance, a study on 8-chloroquinolone derivatives revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics (Kuramoto et al., 2003). These findings highlight the promise of similar structures in addressing the need for novel antibacterial solutions.

Anticancer Applications

Quinazoline derivatives have also been explored for their anticancer properties. For example, 4-aminoquinoline derivatives have been evaluated for cytotoxic effects against human breast tumor cell lines, with some compounds exhibiting potent anticancer activity (Zhang et al., 2007). Another study synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). These studies indicate that compounds with a quinazoline core might serve as prototypes for developing new anticancer agents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-oxo-2-(3-fluorophenylamino)acetate to form the intermediate, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-oxo-2-(3-fluorophenylamino)acetate", "anthranilic acid", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in dichloromethane and add ethyl 2-oxo-2-(3-fluorophenylamino)acetate, triethylamine, and dimethylformamide. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Dissolve the intermediate in diethyl ether and add anthranilic acid, butanoyl chloride, and triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 6: Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain the final product." ] }

CAS No.

866014-85-9

Molecular Formula

C27H24ClFN4O4

Molecular Weight

522.96

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H24ClFN4O4/c28-22-11-3-1-7-18(22)16-30-24(34)13-6-14-32-26(36)21-10-2-4-12-23(21)33(27(32)37)17-25(35)31-20-9-5-8-19(29)15-20/h1-5,7-12,15H,6,13-14,16-17H2,(H,30,34)(H,31,35)

InChI Key

NYTISXHKROVVJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.